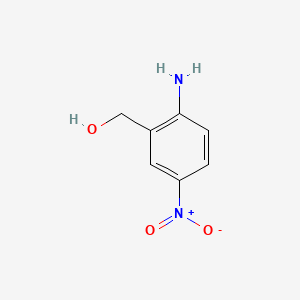

2-Amino-5-nitrobenzyl alcohol

Descripción general

Descripción

2-Amino-5-nitrobenzyl alcohol is a chemical compound with the molecular formula C7H8N2O3 . It is also known by other names such as (2-amino-5-nitrophenyl)methanol and Benzenemethanol,2-amino-5-nitro- .

Synthesis Analysis

The synthesis of 2-Amino-5-nitrobenzyl alcohol involves light-induced primary amines and o-nitrobenzyl alcohols cyclization . This process is a versatile photoclick reaction for modular conjugation . It is also reported that 2-Aminobenzyl alcohol can be oxidatively cyclised with an array of ketones in dioxane at 80°C in the presence of a ruthenium catalyst and KOH to give corresponding quinolines .Molecular Structure Analysis

The molecular structure of 2-Amino-5-nitrobenzyl alcohol consists of 12 heavy atoms . The InChI representation of the molecule isInChI=1S/C7H8N2O3/c8-7-2-1-6 (9 (11)12)3-5 (7)4-10/h1-3,10H,4,8H2 . The molecule has a topological polar surface area of 92.1 Ų . Chemical Reactions Analysis

2-Amino-5-nitrobenzyl alcohol undergoes light-induced primary amines and o-nitrobenzyl alcohols cyclization . This reaction is used for the rapid and modular functionalization of diverse small molecules and native biomolecules .Physical And Chemical Properties Analysis

2-Amino-5-nitrobenzyl alcohol has a molecular weight of 168.15 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 168.05349212 g/mol .Aplicaciones Científicas De Investigación

Application in Analytical Chemistry

Summary of the Application

(2-Amino-5-nitrophenyl)methanol is used in the determination of nitrazepam in serum by gas-liquid chromatography . Nitrazepam is a type of benzodiazepine used for the short-term relief of severe, disabling anxiety and insomnia .

Methods of Application or Experimental Procedures

The compound is likely used as a reagent or a standard in the gas-liquid chromatography method. In this method, the serum sample is prepared and the (2-amino-5-nitrophenyl)methanol is likely added. The mixture is then injected into the chromatography system. The system separates the components based on their interaction with the stationary phase and their boiling point .

Results or Outcomes

The results of the chromatography can be used to determine the concentration of nitrazepam in the serum. This can be useful in bioavailability studies, which are designed to determine the rate and extent to which the active ingredient or active moiety is absorbed from a drug product and becomes available at the site of action .

Application in Pharmaceutical Industry

Summary of the Application

(2-Amino-5-nitrophenyl)methanol is used in the pharmaceutical industry for the synthesis of certain drugs. For example, it is involved in the synthesis of Nitrazepam , a type of benzodiazepine used for the short-term relief of severe, disabling anxiety and insomnia . It is also involved in the synthesis of Clonazepam , a medication used to prevent and treat seizures, panic disorder, and movement disorder known as akathisia .

Methods of Application or Experimental Procedures

The compound is likely used as a reagent in the synthesis of these drugs. The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used. This typically involves a series of chemical reactions under controlled conditions .

Results or Outcomes

The result of these synthesis processes is the production of the desired drug. The effectiveness of the drug can then be tested in clinical trials. The quantitative data or statistical analyses from these trials would provide information on the drug’s efficacy and safety .

Application in Organic Synthesis

Summary of the Application

(2-Amino-5-nitrophenyl)methanol is used in organic synthesis as a building block for the synthesis of various organic compounds . It can be used in the synthesis of complex molecules due to its functional groups, which allow for various chemical reactions .

Methods of Application or Experimental Procedures

The compound is used as a reagent in various organic reactions. The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used. This typically involves a series of chemical reactions under controlled conditions .

Results or Outcomes

The result of these synthesis processes is the production of the desired organic compound. The effectiveness of the synthesis can then be tested in further reactions or analyses. The quantitative data or statistical analyses from these trials would provide information on the compound’s efficacy and safety .

Application in Material Science

Summary of the Application

(2-Amino-5-nitrophenyl)methanol can be used in the field of material science for the synthesis of certain materials. For example, it can be used in the synthesis of dyes and pigments due to its nitro and amino groups .

Methods of Application or Experimental Procedures

The compound is likely used as a reagent in the synthesis of these materials. The exact methods of application or experimental procedures would depend on the specific synthesis pathway being used. This typically involves a series of chemical reactions under controlled conditions .

Results or Outcomes

The result of these synthesis processes is the production of the desired material. The effectiveness of the material can then be tested in further reactions or analyses. The quantitative data or statistical analyses from these trials would provide information on the material’s properties and potential applications .

Safety And Hazards

2-Amino-5-nitrobenzyl alcohol is harmful if swallowed . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . In case of accidental ingestion, it is advised to rinse the mouth and not induce vomiting .

Direcciones Futuras

The use of 2-Amino-5-nitrobenzyl alcohol in light-induced primary amines and o-nitrobenzyl alcohols cyclization has shown potential in drug discovery, chemical biology, and protein engineering . This strategy provides a versatile platform for organic synthesis, bioconjugation, medicinal chemistry, chemical biology, and materials science .

Propiedades

IUPAC Name |

(2-amino-5-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEALBFKUNCXFTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50998483 | |

| Record name | (2-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-nitrobenzyl alcohol | |

CAS RN |

77242-30-9 | |

| Record name | 2-Amino-5-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77242-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077242309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Amino-5-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50998483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.475 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(Dimethylamino)propoxy]benzonitrile](/img/structure/B1274081.png)

![N-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methyl]-2-propen-1-amine hydrochloride](/img/structure/B1274084.png)

![[2-(1,3-thiazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B1274093.png)